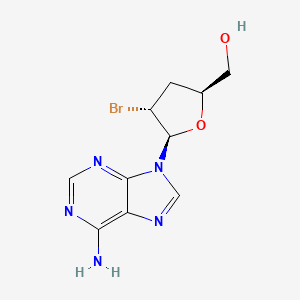

Adenosine, 2'-bromo-2',3'-dideoxy-

Description

Significance of Nucleoside Analogues in Biomedical Research

Nucleoside analogues are a cornerstone of modern medicine, widely employed as antiviral and anticancer agents. frontiersin.org Their fundamental mechanism of action lies in their ability to mimic natural nucleosides, thereby deceiving cellular machinery involved in nucleic acid synthesis. frontiersin.orgnih.gov Once incorporated into a growing DNA or RNA chain, these analogues can terminate the chain elongation process, a critical step in the replication of viruses and the proliferation of cancer cells. nih.govnih.gov The success of nucleoside analogues is underscored by their established use in treating a variety of viral infections, including those caused by the herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses (HBV and HCV). nih.govnumberanalytics.com In oncology, they have proven effective against various leukemias and lymphomas. numberanalytics.comresearchgate.net

Rationale for Investigating Modified Adenosine (B11128) Structures

Adenosine, a fundamental purine (B94841) nucleoside, plays a crucial role in numerous physiological processes. Its structure serves as a scaffold for the design of a diverse array of analogues with potential therapeutic applications. nih.gov Modifications to the adenosine molecule, particularly at the sugar moiety and the nucleobase, can lead to compounds with altered biological activities. nih.govnih.gov Researchers are driven to investigate these modified structures to enhance their stability against enzymatic degradation, improve their selectivity for viral or cancerous cells over healthy ones, and overcome mechanisms of drug resistance. nih.govacs.org By fine-tuning the chemical architecture of adenosine, scientists aim to develop more potent and less toxic therapeutic agents.

Historical Perspective on 2'- and 3'-Modified Nucleosides in Antiviral and Anticancer Research

The history of 2'- and 3'-modified nucleosides is a testament to the power of rational drug design. Early research in this area revealed that modifications at the 2' and 3' positions of the sugar ring could impart significant antiviral and anticancer properties. nih.gov A landmark achievement was the discovery of 3'-azido-2',3'-dideoxythymidine (zidovudine, AZT), a potent inhibitor of HIV-1. nih.gov This discovery spurred the development of a plethora of other 2',3'-dideoxynucleosides, such as didanosine (B1670492) (ddI) and zalcitabine (B1682364) (ddC), which also became vital components of anti-HIV therapy. nih.gov These "chain terminators" work by being incorporated into the viral DNA by reverse transcriptase, an enzyme crucial for HIV replication, and then halting further DNA synthesis due to the absence of a 3'-hydroxyl group. nih.gov

In the realm of anticancer research, 2'-deoxy-2'-fluoro-substituted nucleosides have shown considerable promise. nih.gov For instance, Gemcitabine, a fluorinated analogue of deoxycytidine, is a widely used chemotherapeutic agent. frontiersin.org The introduction of a fluorine atom at the 2' position can enhance the compound's metabolic stability and alter its interaction with key cellular enzymes. nih.gov The exploration of various modifications at these positions continues to be a vibrant area of research, with the goal of creating more effective and targeted therapies. nih.govnih.gov

Overview of Research Approaches Applied to Adenosine, 2'-bromo-2',3'-dideoxy-

The investigation of Adenosine, 2'-bromo-2',3'-dideoxy- has involved a multidisciplinary approach, encompassing chemical synthesis, biochemical assays, and cellular studies. A key research focus has been on its synthesis, with various methods being explored to efficiently produce this modified nucleoside. acs.orgresearchgate.net

Biochemical studies have been crucial in elucidating the compound's mechanism of action. Researchers have examined its effects on DNA synthesis and cell cycle progression. nih.gov For example, studies have compared its cytotoxicity and its ability to inhibit DNA synthesis with other adenosine analogues like 2-chloro-2'-deoxyadenosine. nih.gov These investigations often involve measuring the incorporation of radiolabeled precursors into DNA and analyzing the distribution of cells in different phases of the cell cycle. nih.gov

Structure

3D Structure

Properties

CAS No. |

115941-55-4 |

|---|---|

Molecular Formula |

C10H12BrN5O2 |

Molecular Weight |

314.14 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-bromooxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12BrN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |

InChI Key |

FPZFSLXDWDTIOO-BAJZRUMYSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1Br)N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

C1C(OC(C1Br)N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Adenosine, 2 Bromo 2 ,3 Dideoxy

Stereoselective Synthesis of the D-Ribofuranose Core

The foundation of Adenosine (B11128), 2'-bromo-2',3'-dideoxy- lies in the D-ribofuranose sugar. The stereoselective synthesis of this core structure is paramount, as the stereochemistry at each chiral center of the sugar ring significantly influences the molecule's biological properties. mcgill.ca Synthetic strategies often commence from readily available carbohydrate precursors. These precursors undergo a series of reactions to introduce the necessary functional groups and establish the correct stereochemistry, ultimately yielding the D-ribofuranose scaffold ready for further modification. mcgill.ca

Regioselective Bromination Strategies at the 2'-Position

A key structural feature of the target molecule is the bromine atom at the 2'-position of the ribose sugar. Introducing this halogen with high regioselectivity is a significant synthetic challenge. Various brominating agents and reaction conditions have been explored to achieve this transformation efficiently. The choice of brominating agent is critical to prevent unwanted side reactions and ensure that the bromine is introduced specifically at the desired 2'-position. nih.govrsc.org The inherent reactivity of the different hydroxyl groups on the ribose ring must be carefully considered and often requires the use of protecting groups to block other reactive sites. nih.govrsc.org

Deoxygenation Protocols for the 2',3'-Dideoxy Configuration

The "2',3'-dideoxy" designation indicates the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. Achieving this configuration requires specific deoxygenation protocols. A common approach involves the radical deoxygenation of a ribonucleoside derivative. nih.gov For instance, ribonucleosides can be converted to their 2',3'-bisxanthate derivatives, which then undergo radical-mediated deoxygenation. nih.gov An improved and more environmentally friendly protocol utilizes tris(trimethylsilyl)silane (B43935) and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) for this radical deoxygenation step, replacing more hazardous reagents like tributyltin hydride. nih.gov Another established method for deoxygenation involves a four-step procedure that includes selective protection of the 3'- and 5'-hydroxyl groups, functionalization of the 2'-hydroxyl group, free radical-mediated reductive cleavage, and finally, removal of the protecting groups. nih.gov

Coupling Reactions for Adenine (B156593) Base Installation

The attachment of the adenine base to the modified sugar moiety is a crucial step in the synthesis of Adenosine, 2'-bromo-2',3'-dideoxy-. This is typically achieved through a glycosylation reaction, which forms the N-glycosidic bond between the sugar and the nucleobase. wikipedia.org The silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used method for this purpose. wikipedia.org This reaction involves the use of a silylated heterocyclic base and an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org Other methods, such as the fusion method and the metal salt method, have also been employed for nucleoside synthesis. wikipedia.org More recent advancements include palladium-assisted routes and other catalytic methods that offer improved efficiency and functional group tolerance. scripps.edunih.gov

Protecting Group Strategies and Deprotection Methodologies

Throughout the multi-step synthesis of Adenosine, 2'-bromo-2',3'-dideoxy-, it is essential to protect reactive functional groups to prevent unwanted side reactions. umich.edu Hydroxyl groups on the sugar and the exocyclic amino group of adenine are typically protected. umich.edu Common protecting groups for the 5'-hydroxyl group include acid-labile groups like the dimethoxytrityl (DMT) group. umich.edunih.gov The 2'-hydroxyl group, when present, can be protected with groups like tert-butyldimethylsilyl (TBDMS). The choice of protecting groups is critical and must be compatible with the subsequent reaction conditions.

The final stage of the synthesis involves the removal of these protecting groups to yield the target compound. glenresearch.com Deprotection methods must be carefully selected to avoid degradation of the final product. scispace.com For silyl (B83357) protecting groups, reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or triethylamine (B128534) trihydrofluoride are commonly used. nih.govscispace.com Acid-labile groups are removed under acidic conditions, while base-labile groups are cleaved with basic reagents. umich.edunih.gov The development of "ultramild" deprotection techniques, such as using potassium carbonate in methanol, allows for the deprotection of sensitive nucleoside analogues. glenresearch.com

| Protecting Group | Typical Application | Deprotection Reagent |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Acid |

| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl | Tetrabutylammonium fluoride (TBAF) |

| Benzoyl (Bz) | Nucleobase Amino Group | Aqueous Ammonia |

| Acetyl (Ac) | Nucleobase Amino Group | Aqueous Ammonia |

Chemical Modifications and Derivatization of Adenosine, 2'-bromo-2',3'-dideoxy- for Enhanced Activity

To improve the therapeutic potential of Adenosine, 2'-bromo-2',3'-dideoxy-, various chemical modifications and derivatizations can be explored. These modifications can be made to the sugar moiety, the nucleobase, or the phosphate (B84403) backbone (in the case of nucleotide analogues). nih.govencyclopedia.pub For instance, modifications at the C6-position of the purine (B94841) ring can be achieved through late-stage photoredox/nickel dual catalytic cross-coupling reactions. nih.gov Other modifications may include the introduction of different halogens or other functional groups at various positions to modulate the compound's activity, selectivity, and pharmacokinetic properties. rsc.org

Prodrug Design and Synthesis Strategies

One important strategy to enhance the delivery and efficacy of nucleoside analogues is the design and synthesis of prodrugs. nih.gov Prodrugs are inactive or less active precursors that are converted into the active drug in the body. For 2',3'-dideoxynucleosides, prodrug strategies often focus on modifying the 5'-hydroxyl group to improve membrane permeability and bypass initial phosphorylation steps. nih.govacs.org Examples include the synthesis of 5'-phosphate diesters and phosphonates. nih.gov The stability of these prodrugs in aqueous solution and their enzymatic conversion to the active form are critical considerations in their design. nih.govnih.gov For example, 5'-phenyl and 5'-methyl phosphate diesters of 2',3'-didehydro-2',3'-dideoxyadenosine have been shown to hydrolyze to the parent nucleoside. nih.gov

Conjugation Chemistry for Targeted Delivery in Non-Human Systems

The chemical structure of Adenosine, 2'-bromo-2',3'-dideoxy- features a bromine atom at the 2'-position of the sugar moiety. This halogen serves as a key functional handle for covalent attachment to larger molecules, a process known as conjugation. The carbon-bromine bond at this position is susceptible to nucleophilic substitution, allowing for the formation of stable linkages with various targeting vectors such as peptides, proteins, or synthetic polymers. This strategy is foundational for creating targeted delivery systems in research applications.

The primary mechanism for conjugation involves the displacement of the bromide leaving group by a suitable nucleophile. The choice of nucleophile dictates the nature of the resulting covalent bond. Common nucleophiles used in bioconjugation chemistry that are applicable in this context include:

Thiols: Cysteine residues within proteins or peptides provide a soft nucleophile (thiolate anion) that can readily displace the 2'-bromo group to form a stable thioether linkage. This is a widely used strategy for creating antibody-drug conjugates (ADCs) or other protein-nucleoside adducts for experimental systems. nih.govscripps.edu

Amines: Primary or secondary amines can also serve as nucleophiles, reacting with the 2'-bromo position to form an amino linkage. While less reactive than thiols, this method is effective, particularly for attaching small molecule linkers or tags. The reaction of 8-bromo-2′-deoxyadenosine with benzylamine (B48309) derivatives to form 8-amino-substituted nucleosides demonstrates the feasibility of this type of transformation on a bromo-adenosine scaffold. nih.gov

Azides: Sodium azide (B81097) can be used to displace the bromide, introducing an azide group at the 2'-position. This azide-functionalized nucleoside is a valuable intermediate for "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). researchgate.net This allows for a highly efficient and specific ligation to a targeting molecule that has been pre-functionalized with an alkyne group. researchgate.net

These conjugation strategies enable the precise attachment of Adenosine, 2'-bromo-2',3'-dideoxy- to moieties that can direct its delivery to specific cell types or tissues in non-human experimental models, facilitating mechanistic studies of its biological interactions.

Table 1: Potential Conjugation Strategies for Adenosine, 2'-bromo-2',3'-dideoxy-

| Nucleophile Source | Reactive Group | Resulting Linkage | Potential Application in Non-Human Systems |

| Engineered Protein | Cysteine Residue (-SH) | Thioether | Attachment to a targeting antibody fragment for cell-specific delivery. nih.gov |

| Synthetic Linker | Primary Amine (-NH2) | Secondary Amine | Coupling to a fluorescent dye for tracking and imaging studies. |

| Modified Nucleoside | Azide (-N3) | 1,2,3-Triazole (via Click Chemistry) | Ligation to an alkyne-modified nanoparticle for targeted delivery research. researchgate.net |

Stereochemical Purity and Isomer Separation Techniques

The stereochemistry of Adenosine, 2'-bromo-2',3'-dideoxy- is a critical determinant of its biological recognition and function. There are two primary sources of isomerism in this molecule:

Anomeric Configuration: The glycosidic bond connecting the adenine base to the C1' of the dideoxyribose sugar can exist in two orientations: beta (β) or alpha (α). In virtually all biological systems involving nucleosides, the β-anomer is the biologically active form. Synthetic procedures must be designed to favor the formation of the β-anomer. acs.org

Configuration at C2': The introduction of the bromine atom at the 2'-position creates a new stereocenter. Depending on the synthetic route, the bromine can be oriented in different spatial arrangements relative to the other substituents on the sugar ring (e.g., ribo vs. arabino configuration).

Maintaining stereochemical purity is therefore paramount. The presence of undesired isomers can lead to ambiguous experimental results or a complete loss of specific activity.

The primary method for the analysis and separation of nucleoside stereoisomers is High-Performance Liquid Chromatography (HPLC) , particularly utilizing a chiral stationary phase (CSP).

Analytical Chiral HPLC: This technique is used to determine the stereochemical purity of a sample. By passing the mixture through a column packed with a chiral material, the different isomers interact with the CSP to varying degrees, causing them to elute at different times. This allows for the precise quantification of each isomer present.

Preparative Chiral HPLC: When a synthesis results in a mixture of isomers, preparative-scale chiral HPLC can be employed to separate and isolate the desired stereoisomer in high purity. This method operates on the same principle as the analytical technique but uses larger columns and higher flow rates to handle greater quantities of material.

Other chromatographic methods, such as thin-layer chromatography (TLC) and gas chromatography (GC), can also be used for monitoring reactions and assessing purity, though HPLC offers superior resolution for separating closely related stereoisomers. nih.gov

Table 2: Isomer Types and Corresponding Separation Techniques

| Isomer Type | Description | Primary Separation Technique | Principle of Separation |

| Anomers (α/β) | Different orientation of the adenine base relative to the sugar ring at C1'. | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. |

| Diastereomers (at C2') | Different spatial arrangement of the bromine atom at the C2' stereocenter. | Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase based on overall molecular shape. |

Biochemical Characterization and Enzymatic Interactions of Adenosine, 2 Bromo 2 ,3 Dideoxy

Substrate Recognition by Nucleoside Kinases in In Vitro Systems

The initial and rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the corresponding monophosphate, a reaction catalyzed by nucleoside kinases. The efficiency of this process is a critical determinant of the compound's biological potential.

Quantitative Analysis of Phosphorylation Kinetics

The phosphorylation of 2',3'-dideoxynucleosides is a critical step for their biological activity. Studies on a range of these analogs have revealed that they can be activated by deoxycytidine kinase, although with significantly lower efficiency compared to natural 2'-deoxynucleosides. Research indicates that the rate of phosphorylation for 2',3'-dideoxynucleosides can be up to 30 times slower than that for their 2'-deoxy counterparts. nih.gov The phosphorylation process can also be influenced by other molecules; for instance, the adenosine (B11128) deaminase inhibitor 2'-deoxycoformycin (B8070352) has been observed to non-competitively inhibit the phosphorylation of both purine (B94841) and pyrimidine (B1678525) dideoxynucleosides. nih.gov

Identification of Activating Kinases in Cellular Extracts (Non-Human)

In non-human systems, the phosphorylation of adenosine analogs is essential for their activity. Studies utilizing murine leukemia (L1210) cells have demonstrated that 2-bromo-2'-deoxyadenosine (B1615966), a closely related analog, exerts cytotoxic effects, which presupposes its intracellular phosphorylation. nih.gov While these studies imply the involvement of one or more nucleoside kinases, the specific enzyme(s) responsible for the activation of Adenosine, 2'-bromo-2',3'-dideoxy- in these non-human cellular extracts have not been definitively identified. The investigation into which specific kinases are responsible for the phosphorylation of this compound in non-human systems remains an area for further research.

Metabolism of Adenosine, 2'-bromo-2',3'-dideoxy- and its Phosphorylated Derivatives in Cellular Models

Once phosphorylated, Adenosine, 2'-bromo-2',3'-dideoxy- and its charged derivatives are subject to further metabolic processes that influence their intracellular concentration and ultimate biological effects.

Phosphorylation Pathways and Metabolite Profiling in In Vitro Studies

The intracellular metabolism of nucleoside analogs typically involves a sequential phosphorylation cascade, converting the monophosphate to the di- and subsequently the triphosphate derivative. This pathway is crucial as the triphosphate form is often the active moiety. In studies with the human T-lymphoblastoid cell line CCRF-CEM, the related compound 2-bromo-2'-deoxyadenosine has been shown to be converted to its corresponding triphosphate. nih.gov This suggests a similar metabolic trajectory for Adenosine, 2'-bromo-2',3'-dideoxy-, where it would be expected to be metabolized to 2'-bromo-2',3'-dideoxyadenosine-5'-monophosphate (Br-ddAMP), followed by conversion to the diphosphate (B83284) (Br-ddADP) and triphosphate (Br-ddATP) forms.

The accumulation of the triphosphate metabolite is a key event, as this is the form that typically interacts with target enzymes such as DNA polymerases. Detailed metabolite profiling to quantify the intracellular concentrations of these phosphorylated species following exposure to Adenosine, 2'-bromo-2',3'-dideoxy- would provide a clearer picture of its activation pathway and metabolic stability.

Deamination by Adenosine Deaminases (ADA) and Related Enzymes

A significant metabolic pathway for many adenosine analogs is deamination, catalyzed by adenosine deaminase (ADA), which converts adenosine and its analogs to their inosine (B1671953) counterparts. However, modifications to the purine ring can confer resistance to this enzymatic action. Research has shown that analogs such as 2-bromo-2'-deoxyadenosine are resistant to deamination by ADA. nih.gov This resistance is a critical feature, as it prevents rapid inactivation of the compound and allows for its accumulation and subsequent phosphorylation. Therefore, it is highly probable that Adenosine, 2'-bromo-2',3'-dideoxy- also evades deamination by ADA, a characteristic that would enhance its intracellular half-life and potential for therapeutic efficacy.

Interaction with Nucleotide-Metabolizing Enzymes

The triphosphate form of many nucleoside analogs acts as a competitive inhibitor or an alternative substrate for nucleotide-metabolizing enzymes, particularly DNA polymerases. The triphosphate of the related compound, 2',3'-dideoxyadenosine (B1670502) (ddATP), is a known inhibitor of viral reverse transcriptases and also affects mammalian and bacterial DNA polymerases. semanticscholar.org

Studies on the triphosphates of 2-chloro- and 2-bromo-2'-deoxyadenosine have demonstrated their ability to be incorporated into DNA by human DNA polymerases alpha and beta, leading to a decrease in the rate of DNA chain extension. This suggests that 2'-bromo-2',3'-dideoxyadenosine-5'-triphosphate likely functions as a substrate for DNA polymerases, and its incorporation would lead to chain termination due to the absence of the 3'-hydroxyl group, a mechanism common to dideoxynucleoside analogs. The inhibitory constants (Ki) for the triphosphate of 2',3'-dideoxyadenosine against various DNA polymerases can vary, and the presence of ions like Mn2+ can influence the inhibitory potency. nih.gov

Inhibition of DNA Polymerases and Reverse Transcriptases

The primary mechanism by which 2',3'-dideoxynucleosides, including the triphosphate form of Adenosine, 2'-bromo-2',3'-dideoxy- (2'-bromo-ddATP), are expected to exert their effects is through the inhibition of DNA polymerases and reverse transcriptases. This inhibition occurs due to the absence of a 3'-hydroxyl group on the sugar moiety, which is essential for the formation of the phosphodiester bond to elongate the DNA chain. Once incorporated into a growing DNA strand, these modified nucleosides act as chain terminators.

ddATP is a known competitive inhibitor of various DNA polymerases and reverse transcriptases with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). caymanchem.com For instance, ddATP has been shown to be a potent inhibitor of reverse transcriptases from retroviruses like HIV-1 and visna virus, with reported Ki values of 20 nM and 37 nM, respectively. caymanchem.com The inhibitory effect of ddATP is also observed against mammalian and bacterial DNA polymerases. caymanchem.com

The introduction of a bromo group at the 2' position could potentially influence the binding affinity and inhibitory potency of the molecule. The bulky and electronegative nature of the bromine atom might alter the conformation of the nucleoside triphosphate, affecting its interaction with the active site of the polymerase. However, without empirical data, the precise impact on the kinetic parameters (Ki, Km) remains speculative.

Table 1: Known Kinetic Data for a Related Dideoxynucleoside Triphosphate

| Compound | Enzyme | Ki (Inhibition Constant) | Reference |

| 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) | HIV-1 Reverse Transcriptase | 20 nM | caymanchem.com |

| 2',3'-Dideoxyadenosine 5'-triphosphate (ddATP) | Visna Virus Reverse Transcriptase | 37 nM | caymanchem.com |

Note: Data for Adenosine, 2'-bromo-2',3'-dideoxy- 5'-triphosphate is not available.

The inhibition of DNA synthesis by dideoxynucleosides is a template-dependent process. The polymerase incorporates the nucleoside analog opposite its complementary base in the template strand. Once incorporated, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating chain elongation.

Studies on the related compound, 2-bromo-2'-deoxyadenosine, have shown that it causes a significant decrease in DNA synthesis. nih.gov This suggests that its triphosphate form likely acts as a substrate for DNA polymerases, leading to chain termination. It is plausible that Adenosine, 2'-bromo-2',3'-dideoxy- would follow a similar template-dependent inhibitory mechanism.

Inhibition of template-independent polymerases, such as terminal deoxynucleotidyl transferase (TdT), by dideoxynucleotides has also been documented. These enzymes add deoxynucleotides to the 3' end of a DNA molecule without a template. The incorporation of a dideoxynucleotide would also lead to chain termination in this context. However, specific studies on the effect of Adenosine, 2'-bromo-2',3'-dideoxy- on template-independent polymerases have not been reported.

Modulation of RNA Polymerase Activity

There is no direct evidence to suggest that Adenosine, 2'-bromo-2',3'-dideoxy- modulates the activity of RNA polymerases. Generally, RNA polymerases utilize ribonucleoside triphosphates (NTPs) as substrates, not deoxyribonucleoside triphosphates (dNTPs) or their analogs. While some studies have explored the effects of certain modified nucleotides on RNA polymerases, the focus has largely been on analogs of ribonucleosides.

Research on the related compound 2-bromo-2'-deoxyadenosine indicated a much greater inhibitory effect on DNA synthesis than on RNA and protein synthesis. nih.gov This observation suggests that the primary cellular targets are likely DNA polymerases rather than RNA polymerases. Therefore, it is unlikely that Adenosine, 2'-bromo-2',3'-dideoxy- would be a significant modulator of RNA polymerase activity.

Effects on Other Nucleotide Salvage Pathway Enzymes

The metabolic activation of Adenosine, 2'-bromo-2',3'-dideoxy- to its active triphosphate form would involve enzymes of the nucleotide salvage pathway. These enzymes include nucleoside kinases that catalyze the initial phosphorylation step.

The parent compound, 2',3'-dideoxyadenosine, is known to be phosphorylated by cellular kinases. However, the efficiency of this phosphorylation can vary between different cell types and can be a limiting factor in its activity. There is no specific information available regarding which kinases might phosphorylate Adenosine, 2'-bromo-2',3'-dideoxy-.

Furthermore, the stability of the compound can be influenced by other enzymes in the salvage pathway, such as adenosine deaminase, which converts adenosine and its analogs to inosine derivatives. The presence of the 2'-bromo group may alter the susceptibility of Adenosine, 2'-bromo-2',3'-dideoxy- to deamination, but this has not been experimentally verified.

Molecular Mechanisms of Action of Adenosine, 2 Bromo 2 ,3 Dideoxy

Incorporation into Nucleic Acids (In Vitro and Cell-Free Systems)

There is currently no scientific literature available that specifically investigates the incorporation of Adenosine (B11128), 2'-bromo-2',3'-dideoxy- into DNA or RNA.

DNA Chain Termination Mechanisms

No studies have been published detailing the interaction of 2'-bromo-2',3'-dideoxyadenosine triphosphate with DNA polymerases or its potential as a DNA chain terminator. While the related compound, 2',3'-dideoxyadenosine (B1670502), is a known DNA chain terminator, the influence of the 2'-bromo substitution on this activity has not been investigated.

RNA Incorporation and Functional Consequences

There is a lack of research on whether Adenosine, 2'-bromo-2',3'-dideoxy- can be utilized as a substrate by RNA polymerases. Consequently, the functional consequences of its potential incorporation into RNA transcripts are unknown.

Cellular Uptake and Intracellular Distribution in Non-Human Cell Lines

The processes by which Adenosine, 2'-bromo-2',3'-dideoxy- might enter and distribute within non-human cells have not been a subject of published research.

Nucleoside Transporter Involvement

No studies have been identified that examine the role of specific nucleoside transporters in the uptake of Adenosine, 2'-bromo-2',3'-dideoxy-. Research on other dideoxynucleosides has shown varied transport mechanisms, but these findings cannot be directly extrapolated to this specific bromo-substituted analog.

Intracellular Compartmentalization Studies

There is no available data on the subcellular localization of Adenosine, 2'-bromo-2',3'-dideoxy- in any non-human cell lines.

Modulation of Signal Transduction Pathways in Non-Human Cellular Models

The effect of Adenosine, 2'-bromo-2',3'-dideoxy- on any intracellular signal transduction pathways in non-human cellular models has not been reported in the scientific literature.

Induction of Cellular Stress Responses Independent of DNA/RNA Incorporation

There is currently no scientific literature available that describes the induction of cellular stress responses by Adenosine, 2'-bromo-2',3'-dideoxy- through mechanisms that are independent of its incorporation into DNA or RNA. Research on similar compounds, such as 2-bromo-2'-deoxyadenosine (B1615966), has primarily indicated that their cytotoxic effects are linked to the inhibition of DNA synthesis and cell cycle arrest, suggesting a mechanism of action dependent on DNA-related processes. Whether Adenosine, 2'-bromo-2',3'-dideoxy- possesses a different mode of action that triggers cellular stress through alternative pathways has not been investigated in the available literature.

Identification and Validation of Specific Biological Targets

The specific biological targets of Adenosine, 2'-bromo-2',3'-dideoxy- have not been identified or validated in any published research. The subsequent subsections, which were intended to detail the approaches for such identification, therefore remain speculative in the context of this specific compound.

Target-Based Drug Discovery Approaches

Target-based drug discovery relies on the identification of a specific molecular target that is believed to play a causal role in a disease. Once a target is validated, high-throughput screening of chemical libraries can be employed to identify compounds that modulate the target's activity. In the case of Adenosine, 2'-bromo-2',3'-dideoxy-, the absence of a known biological target precludes any discussion of its involvement in target-based discovery efforts.

Proteomic and Metabolomic Investigations of Compound Interactions

Proteomic and metabolomic studies are powerful tools for elucidating the biological effects of a compound by analyzing global changes in protein and metabolite levels within a cell or organism. These "omics" approaches can provide valuable clues about a compound's mechanism of action and potential off-target effects. However, no proteomic or metabolomic investigations have been published for Adenosine, 2'-bromo-2',3'-dideoxy-. Such studies would be instrumental in understanding its cellular impact and identifying potential protein or metabolic pathways it may influence.

Biological Activities in Non Human in Vitro and in Vivo Research Models

Antiviral Efficacy in Cell Culture Models

No research data was found regarding the antiviral efficacy of Adenosine (B11128), 2'-bromo-2',3'-dideoxy- in cell culture models.

There are no available studies that have investigated the inhibitory effects of Adenosine, 2'-bromo-2',3'-dideoxy- on the replication cycles of any viruses in specific non-human cell lines.

Information regarding the spectrum of antiviral activity of Adenosine, 2'-bromo-2',3'-dideoxy- against different viral families is not available in the current scientific literature.

The mechanism of antiviral action for Adenosine, 2'-bromo-2',3'-dideoxy-, including any potential for viral enzyme inhibition or disruption of nucleic acid synthesis, has not been elucidated in any published research.

Anticancer Activity in Non-Human Cell Lines and Preclinical Animal Models

There is no published research on the anticancer activity of Adenosine, 2'-bromo-2',3'-dideoxy- in either non-human cell lines or preclinical animal models.

No data exists in the scientific literature detailing any antiproliferative effects of Adenosine, 2'-bromo-2',3'-dideoxy- on any cancer cell lines.

There are no studies available that describe the induction of apoptosis or cell cycle arrest mechanisms by Adenosine, 2'-bromo-2',3'-dideoxy- in in vitro cancer models.

While research exists for structurally related compounds, such as other dideoxyadenosine analogs, the specific biological activities of Adenosine, 2'-bromo-2',3'-dideoxy- remain an uninvestigated area of research according to the available public data. Therefore, no data tables or detailed research findings for this specific compound can be presented.

Efficacy in Xenograft and Syngeneic Animal Models of Cancer

There is no available information from non-human in vitro or in vivo research models detailing the efficacy of Adenosine, 2'-bromo-2',3'-dideoxy- in either xenograft or syngeneic animal models of cancer. Searches for studies investigating the anti-tumor properties of this specific compound in these model systems did not yield any relevant results.

Combination Therapies with Existing Anticancer Agents in Non-Human Models

No research data could be located that examines the effects of combining Adenosine, 2'-bromo-2',3'-dideoxy- with existing anticancer agents in non-human models. Consequently, there is no information on potential synergistic, additive, or antagonistic interactions with other therapeutic agents.

Immunomodulatory Effects in Non-Human In Vitro Systems

There are no available studies that describe the immunomodulatory effects of Adenosine, 2'-bromo-2',3'-dideoxy- in non-human in vitro systems. Investigations into its impact on immune cell function, cytokine production, or other immunological parameters have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of Adenosine, 2 Bromo 2 ,3 Dideoxy and Its Analogues

Impact of the 2'-Bromo Substitution on Biological Activity

The introduction of a bromine atom at the 2'-position of the dideoxyribose sugar moiety has a significant impact on the biological activity of adenosine (B11128) nucleoside analogues. Halogenation, in general, can alter the electronic distribution and conformation of the sugar ring, which in turn affects the molecule's interaction with target enzymes. mdpi.com

In a comparative study of 2'-deoxyadenosine (B1664071) analogues, the 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov Specifically, the concentration required to inhibit the growth of CCRF-CEM human T-lymphoblastoid cells by 50% (IC50) was 0.068 microM for 2-BrdAdo, which was comparable to that of 2-chloro-2'-deoxyadenosine (2-CldAdo) (IC50 = 0.045 microM) and significantly more potent than the parent compound, deoxyadenosine (B7792050) (dAdo) (IC50 = 0.9 microM in the presence of an adenosine deaminase inhibitor). nih.gov This suggests that the presence of a halogen at the 2'-position enhances cytotoxic potency. The substitution of hydrogen with a bulky and electronegative bromine atom can influence the sugar pucker conformation, which is a critical determinant for the binding affinity of nucleoside analogues to viral polymerases or other target enzymes.

Role of the 2',3'-Dideoxy Sugar Moiety in Efficacy and Selectivity

The 2',3'-dideoxy sugar moiety is a hallmark of a major class of antiviral drugs, particularly those targeting reverse transcriptases. nih.gov The absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar is a key structural feature. The lack of a 3'-hydroxyl group, upon incorporation into a growing DNA chain, acts as a chain terminator, preventing further elongation and thus inhibiting viral replication. nih.gov

Influence of Adenine (B156593) Base Modifications on Compound Potency

Modifications to the adenine base of nucleoside analogues can profoundly impact their biological activity and selectivity. nih.govnih.gov While specific studies on the modification of the adenine base of 2'-bromo-2',3'-dideoxyadenosine are limited, general principles of SAR for adenosine analogues provide valuable insights.

Comparative Analysis with Other Dideoxynucleosides and Halogenated Nucleosides

The biological activity of Adenosine, 2'-bromo-2',3'-dideoxy- can be better understood through a comparative analysis with other well-known dideoxynucleosides and halogenated nucleosides.

Comparison with other Dideoxynucleosides: The parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA), has shown antibacterial activity and is known to inhibit DNA synthesis. nih.gov Other clinically important dideoxynucleosides include zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC), which are primarily used as anti-HIV agents. nih.gov The efficacy of these compounds relies on their ability to act as chain terminators of viral reverse transcriptase. The introduction of the 2'-bromo substituent in Adenosine, 2'-bromo-2',3'-dideoxy- is expected to modulate the activity profile observed with ddA.

| Compound | Target | Mechanism of Action |

| Adenosine, 2'-bromo-2',3'-dideoxy- | Potential antiviral/anticancer | Chain termination, influenced by 2'-bromo group |

| Zidovudine (AZT) | HIV Reverse Transcriptase | Chain termination |

| Didanosine (ddI) | HIV Reverse Transcriptase | Chain termination |

| Zalcitabine (ddC) | HIV Reverse Transcriptase | Chain termination |

| Compound | Halogen and Position | Biological Activity |

| Adenosine, 2'-bromo-2',3'-dideoxy- | 2'-Bromo | Potential antiviral/anticancer |

| 2-Bromo-2'-deoxyadenosine | 2'-Bromo | Antitumor |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | 2'-Chloro | Antitumor (Leukemia, Lymphoma) |

| 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | 2'-Fluoro | Potent anti-HIV activity |

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry provides powerful tools to investigate the structure-activity relationships of nucleoside analogues at a molecular level, offering insights that can guide the design of new and improved compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between a ligand, such as Adenosine, 2'-bromo-2',3'-dideoxy-, and its biological target, typically an enzyme's active site. nih.gov These methods can predict the preferred binding orientation of the molecule and estimate the binding affinity.

For instance, molecular docking studies on other nucleoside inhibitors have revealed key interactions within the active site of HIV reverse transcriptase. nih.gov The 4'-ethynyl group of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), for example, was shown to fit into a hydrophobic pocket, contributing to its high potency. nih.gov Similar studies for Adenosine, 2'-bromo-2',3'-dideoxy- could elucidate how the 2'-bromo substituent and the dideoxy sugar conformation influence its binding to target enzymes. Molecular dynamics simulations can further provide insights into the dynamic stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of related molecules, QSAR models can identify the physicochemical properties or structural features that are critical for activity.

QSAR studies have been successfully applied to various series of adenosine analogues to predict their agonist or antagonist activity at adenosine receptors. nih.govnih.gov For Adenosine, 2'-bromo-2',3'-dideoxy- and its analogues, a QSAR model could be developed to correlate descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and conformational features with their observed biological potency. Such a model would be invaluable for predicting the activity of novel, untested analogues and for prioritizing synthetic efforts towards compounds with the highest predicted efficacy.

Advanced Research Methodologies and Future Directions for Adenosine, 2 Bromo 2 ,3 Dideoxy

Omics Technologies in Mechanistic Elucidation

A thorough search for research applying transcriptomic, proteomic, and metabolomic approaches to understand the mechanism of action of Adenosine (B11128), 2'-bromo-2',3'-dideoxy- yielded no specific results.

Transcriptomic Profiling of Treated Cells (Non-Human)

No studies were identified that performed transcriptomic profiling of non-human cells treated with Adenosine, 2'-bromo-2',3'-dideoxy-. Such studies would be crucial for understanding the global changes in gene expression induced by the compound and for identifying the cellular pathways it modulates. While transcriptomic analyses have been conducted for other nucleoside analogs to elucidate their mechanisms, similar research on Adenosine, 2'-bromo-2',3'-dideoxy- is not present in the available literature.

Proteomic and Phosphoproteomic Analysis

Similarly, there is a lack of research on the proteomic and phosphoproteomic effects of Adenosine, 2'-bromo-2',3'-dideoxy-. These analyses would provide insight into the compound's impact on protein expression, post-translational modifications, and signaling cascades, which are critical for a complete mechanistic understanding.

Metabolomic Fingerprinting

No studies were found that conducted metabolomic fingerprinting to assess the metabolic alterations in cells or organisms following exposure to Adenosine, 2'-bromo-2',3'-dideoxy-. Metabolomic studies are essential for identifying the downstream metabolic consequences of drug action and for discovering potential biomarkers of efficacy or toxicity. While metabolomic profiling has been used to study other nucleoside analogs, this methodology has not been applied to the specific compound of interest in any published research.

Development of Advanced In Vitro Cellular Models for Efficacy Assessment

There is no evidence of the use of advanced in vitro cellular models, such as organoids or 3D cultures, for the efficacy assessment of Adenosine, 2'-bromo-2',3'-dideoxy-. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures and are increasingly being used to evaluate the therapeutic potential of novel compounds. nih.govnih.govnih.govnih.gov The lack of their application in the study of Adenosine, 2'-bromo-2',3'-dideoxy- indicates a significant lag in the preclinical evaluation of this compound.

Integration with Systems Biology Approaches for Network-Level Understanding

No research could be found that integrates experimental data on Adenosine, 2'-bromo-2',3'-dideoxy- with systems biology approaches. Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. youtube.comneist.res.inmdpi.com Applying this approach would be invaluable for building a network-level understanding of the compound's mechanism of action and for predicting its effects in different biological contexts. The absence of such integrated studies further underscores the limited state of current knowledge regarding this specific adenosine derivative.

Theoretical Frameworks for Predicting Activity and Specificity of Nucleoside Analogues

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org These models utilize molecular descriptors—such as physicochemical properties and topological indices—to predict the potency of nucleoside analogues. nih.govacs.org For instance, QSAR models for carbocyclic nucleoside analogues have successfully explained over 90% of the variance in anticancer activity against leukemia and T-lymphocyte cell lines by using descriptors like the energy of the next lowest unoccupied molecular orbital (E(NL)), electrophilicity (ω), and van der Waals surface area (SA). nih.gov This approach allows researchers to design new compounds with potentially high activity based on these key features. nih.gov

Molecular and Computational Modeling provides a detailed view of the interactions between a nucleoside analogue and its biological target. Techniques such as molecular docking are used to predict the binding affinity and orientation of a compound within the active site of an enzyme, like a viral polymerase or kinase. nih.gov Computational enzyme design has been employed to engineer orthogonal nucleoside kinases with altered substrate specificity, a strategy that could enhance the activation of prodrugs. nih.gov Furthermore, computational methods are used to predict how single amino acid changes in a target protein will affect binding specificity, which is crucial for overcoming drug resistance and designing highly selective inhibitors. researchgate.netbiorxiv.org These physics-based force-field methods, while each having individual biases, can be used in a complementary fashion to improve prediction accuracy. biorxiv.org

| Framework | Methodology | Primary Application | Key Findings/Capabilities | Reference |

|---|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Uses statistical methods to correlate molecular descriptors (e.g., electronic properties, size) with biological activity. | Predicting anticancer and antiviral activity. | Can explain >90% of activity variance in certain nucleoside analogue datasets and guide the design of new potent compounds. | wikipedia.orgnih.govacs.org |

| Generative Artificial Intelligence (AI) | Employs deep learning models, such as Conditional Randomized Transformers (CRT), to design novel molecules. | De novo design of nucleoside analogues with desired properties (e.g., antiviral). | Generates chemically diverse molecules and explores new chemical spaces, mimicking transformations seen in nature and medicinal chemistry. | chemrxiv.orgresearchgate.netchemrxiv.org |

| Molecular Modeling & Docking | Simulates the physical interaction between a ligand (nucleoside analogue) and a protein target. | Predicting binding affinity and specificity for enzymes like polymerases and kinases. | Provides insights into binding free energies and the structural basis for inhibitor action, aiding in the rational design of more effective drugs. | nih.gov |

| Computational Enzyme Design | Uses computational models to engineer proteins with altered functions. | Creating kinases with enhanced specificity for activating nucleoside analogue prodrugs. | Can achieve significant shifts in substrate specificity (e.g., 8500-fold change), improving the therapeutic potential of an analogue. | nih.gov |

Unexplored Therapeutic Applications and Mechanistic Hypotheses in Non-Human Biological Systems

While many nucleoside analogues are developed for human diseases, their fundamental mechanisms of action suggest broad applicability in non-human biological systems. The study of compounds like Adenosine, 2'-bromo-2',3'-dideoxy- in these contexts can uncover novel therapeutic uses and deepen our understanding of their biochemical effects.

Antimicrobial Applications: The parent compound of the 2'-bromo- variant, 2',3'-dideoxyadenosine (B1670502), has demonstrated significant antibacterial activity both in vitro and in vivo against a range of Enterobacteriaceae, including strains of Salmonella, Citrobacter, and Escherichia. nih.gov The mechanism involves the specific inhibition of bacterial DNA synthesis without affecting RNA or protein synthesis. nih.gov This suggests a compelling hypothesis that Adenosine, 2'-bromo-2',3'-dideoxy-, which is designed to be resistant to deamination, could be explored as a more stable and potentially more effective antibacterial agent in veterinary medicine for treating infections caused by susceptible bacteria.

Veterinary and Animal Model Applications: Non-human models are critical for drug development and can also represent therapeutic targets themselves. Pharmacokinetic studies of 2',3'-dideoxyadenosine in dogs have been instrumental in understanding its rapid conversion to 2',3'-dideoxyinosine, guiding the selection of the latter for further development. nih.gov This highlights the use of veterinary species to establish crucial metabolic and pharmacokinetic profiles for dideoxynucleosides. Furthermore, nucleoside analogues like Favipiravir have shown efficacy in treating viral diseases like Lassa fever in animal models including guinea pigs and macaques, indicating a potential role for such compounds in managing outbreaks of zoonotic diseases in animal populations. wikipedia.org The cytotoxic effects of the related compound 2-bromo-2'-deoxyadenosine (B1615966) have been characterized against L1210 murine leukemia cells, demonstrating its efficacy in a non-human cancer model. nih.gov

Fundamental Mechanistic Insights from Non-Human Cells: Research using non-human cell systems has provided key insights into the broader mechanistic potential of halogenated nucleosides. For example, studies in cultured hamster cardiac cells showed that incorporating 5-bromo-2'-deoxyuridine (B1667946) into the cellular DNA led to a significant, concentration-dependent increase in the activity of a plasma membrane-bound ecto-ATPase. nih.gov This finding suggests a mechanistic hypothesis where the integration of a bromo-substituted nucleoside into DNA can directly modulate the function of cell surface enzymes, a phenomenon that could be explored for applications beyond simple cytotoxicity or chain termination. The core mechanism for all dideoxynucleosides, including the 2'-bromo-adenosine variant, is the termination of DNA chain elongation, a process that is fundamental to replication in a vast array of organisms and viruses. wikipedia.orgquora.com

| Compound | Biological System | Research Focus | Key Finding / Mechanistic Hypothesis | Reference |

|---|---|---|---|---|

| 2',3'-Dideoxyadenosine | Mice (in vivo); Enterobacteriaceae (in vitro) | Antibacterial Activity | Inhibits bacterial DNA synthesis. Active against various gram-negative bacteria, suggesting a potential veterinary application. | nih.gov |

| 2',3'-Dideoxyadenosine | Dogs | Pharmacokinetics | Rapidly metabolized to 2',3'-dideoxyinosine, demonstrating the utility of canine models for preclinical drug development. | nih.gov |

| 2-Bromo-2'-deoxyadenosine | Mice (L1210 leukemia cells) | Antineoplastic Activity | Demonstrated effective tumor cell killing in a murine leukemia model. | nih.gov |

| 5-Bromo-2'-deoxyuridine | Hamster Cardiac Cells | Enzyme Modulation | Incorporation into DNA increases ecto-ATPase activity, suggesting a mechanism of action beyond DNA synthesis termination. | nih.gov |

| Favipiravir | Mice, Guinea Pigs, Macaques | Antiviral Activity | Effective in treating Lassa fever, highlighting the potential for nucleoside analogues in managing zoonotic diseases in animal populations. | wikipedia.org |

Q & A

Q. What are the key synthetic challenges in preparing 2'-bromo-2',3'-dideoxyadenosine, and how are they addressed methodologically?

The synthesis of 2'-bromo-2',3'-dideoxyadenosine involves selective halogenation and elimination steps to remove hydroxyl groups at the 2' and 3' positions. A common approach includes bromination of a 2',3'-dideoxy intermediate using reagents like bromoacetate or allyl-SnBu3 under UV irradiation to ensure regioselectivity . Protecting groups (e.g., TPDS-Cl2) are often employed to prevent side reactions during halogenation, followed by deprotection using TBAF (tetrabutylammonium fluoride) . Challenges include maintaining stereochemical integrity and avoiding base decomposition, which can be mitigated by optimizing reaction conditions (e.g., temperature, solvent polarity) .

Q. How does the absence of 2' and 3' hydroxyl groups in 2'-bromo-2',3'-dideoxyadenosine influence its stability and enzymatic resistance?

The lack of 2' and 3' hydroxyl groups renders the compound resistant to ribonucleases and phosphatases, which typically hydrolyze RNA or DNA by attacking these positions. This stability is critical for its use in chain-termination sequencing (as in Sanger’s dideoxy method) and antiviral applications, where metabolic degradation must be minimized . Enzymatic assays comparing dideoxy derivatives with native nucleosides show significantly reduced cleavage rates, confirming enhanced stability .

Q. What analytical techniques are essential for characterizing 2'-bromo-2',3'-dideoxyadenosine and verifying its purity?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and bromine isotopic patterns, while NMR (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substitution patterns . X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How does the 2'-bromo substitution in 2',3'-dideoxyadenosine affect its antagonistic activity at adenosine receptors compared to non-halogenated analogs?

The 2'-bromo group sterically hinders interactions with adenosine receptors (A1/A2), reducing agonist activity. Studies on dideoxy-N6-cyclohexyladenosine (ddCHA) show that removal of 2' and 3' hydroxyls abolishes agonist effects but retains antagonist properties (Ki = 4.8 µM for A1 receptors) . Bromine’s electron-withdrawing effects may further destabilize hydrogen bonding with receptor residues, as shown in radioligand displacement assays comparing halogenated vs. non-halogenated analogs .

Q. What mechanistic evidence supports 2'-bromo-2',3'-dideoxyadenosine as a chain terminator in viral reverse transcription?

In HIV-1 reverse transcriptase (RT) assays, 2',3'-dideoxynucleosides are incorporated into growing DNA strands but lack the 3'-OH required for phosphodiester bond formation, causing premature termination. The bromo group enhances lipophilicity, improving cellular uptake and intracellular phosphorylation to the active triphosphate form . Comparative studies show that 2'-halogenation (Br, Cl) increases antiviral potency 10–20-fold over non-halogenated dideoxyadenosine in HTLV-III/LAV inhibition .

Q. How can researchers reconcile conflicting data on cytotoxicity and antiviral efficacy of 2'-bromo-2',3'-dideoxyadenosine derivatives?

Cytotoxicity often arises from off-target effects on host DNA polymerases. Dose-response assays in primary T-cells and hepatocytes reveal that antiviral EC50 values (0.1–1 µM) are typically 10–20-fold lower than cytotoxic concentrations (10–50 µM) . Structural modifications (e.g., 5'-OH retention) can reduce toxicity, as seen in SAR studies . Parallel screening using in vitro toxicity panels (e.g., mitochondrial toxicity assays) is recommended to optimize therapeutic indices .

Q. What experimental strategies validate the role of 2'-bromo-2',3'-dideoxyadenosine in modulating adenylate cyclase activity via adenosine receptors?

Competitive binding assays with selective antagonists (e.g., [³H]DPCPX) quantify receptor affinity, while adenylate cyclase activity measurements in fat cell membranes assess functional antagonism . GTP insensitivity in displacement assays confirms non-G-protein-coupled interactions, distinguishing dideoxy derivatives from native agonists . Mutagenesis studies on A1 receptor mutants (e.g., T277A) further map binding determinants affected by the bromo group .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported Ki values for adenosine receptor binding of dideoxyadenosine analogs?

Variability in Ki values may stem from differences in assay conditions (e.g., membrane preparation, GTP presence) or receptor isoforms. Standardizing protocols (e.g., using rat brain membranes for A1 receptor studies) and including positive controls (e.g., R-PIA for A1, NECA for A2) improves reproducibility . Meta-analyses of published data should account for species-specific receptor expression and ligand purity (>95% by HPLC) .

Q. What computational tools complement experimental data in predicting the pharmacokinetics of 2'-bromo-2',3'-dideoxyadenosine?

Molecular dynamics simulations (e.g., AMBER, GROMACS) model interactions with RT or receptors, while QSAR (quantitative structure-activity relationship) models predict bioavailability and phosphorylation efficiency . In silico toxicity predictors (e.g., ProTox-II) identify potential off-target effects, guiding structural optimization .

Methodological Recommendations

- Synthetic Optimization: Use Pd-catalyzed elimination for regioselective deoxygenation .

- Antiviral Assays: Combine plaque reduction assays with RT processivity measurements .

- Receptor Studies: Employ TR-FRET (time-resolved fluorescence resonance energy transfer) for high-throughput binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.